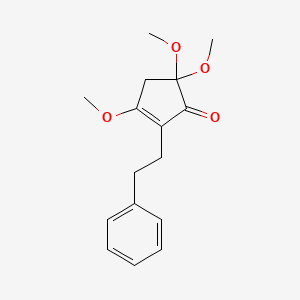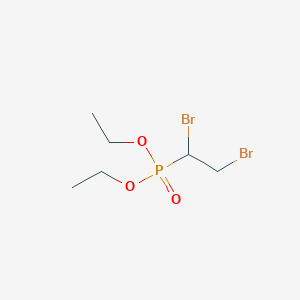![molecular formula C11H19I B14514770 1-tert-Butyl-4-iodobicyclo[2.2.1]heptane CAS No. 62947-54-0](/img/structure/B14514770.png)
1-tert-Butyl-4-iodobicyclo[2.2.1]heptane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-tert-Butyl-4-iodobicyclo[221]heptane is a bicyclic organic compound characterized by its unique structure, which includes a tert-butyl group and an iodine atom attached to a bicyclo[221]heptane framework
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-tert-Butyl-4-iodobicyclo[2.2.1]heptane typically involves the iodination of a bicyclo[2.2.1]heptane derivative. One common method is the reaction of 1-tert-butylbicyclo[2.2.1]heptane with iodine in the presence of a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at room temperature .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Analyse Chemischer Reaktionen
Types of Reactions: 1-tert-Butyl-4-iodobicyclo[2.2.1]heptane can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide, cyanide, or amines, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to introduce functional groups like hydroxyl or carbonyl groups.
Reduction Reactions: The iodine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Sodium hydroxide in aqueous ethanol, potassium cyanide in dimethyl sulfoxide.
Oxidation: Potassium permanganate in acetone, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Major Products:
Substitution: 1-tert-Butyl-4-hydroxybicyclo[2.2.1]heptane, 1-tert-Butyl-4-cyanobicyclo[2.2.1]heptane.
Oxidation: 1-tert-Butyl-4-oxobicyclo[2.2.1]heptane.
Reduction: 1-tert-Butylbicyclo[2.2.1]heptane.
Wissenschaftliche Forschungsanwendungen
1-tert-Butyl-4-iodobicyclo[2.2.1]heptane has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds.
Material Science: Utilized in the preparation of novel materials with unique properties.
Wirkmechanismus
The mechanism by which 1-tert-Butyl-4-iodobicyclo[2.2.1]heptane exerts its effects depends on the specific reaction it undergoes. For example, in substitution reactions, the iodine atom is displaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism. The molecular targets and pathways involved vary based on the specific application and reaction conditions .
Vergleich Mit ähnlichen Verbindungen
- 1-tert-Butyl-4-chlorobicyclo[2.2.1]heptane
- 1-tert-Butyl-4-bromobicyclo[2.2.1]heptane
- 1-tert-Butyl-4-fluorobicyclo[2.2.1]heptane
Comparison: 1-tert-Butyl-4-iodobicyclo[2.2.1]heptane is unique due to the presence of the iodine atom, which is larger and more polarizable than chlorine, bromine, or fluorine. This makes it more reactive in substitution reactions and can influence the compound’s physical properties, such as boiling point and solubility .
Eigenschaften
CAS-Nummer |
62947-54-0 |
|---|---|
Molekularformel |
C11H19I |
Molekulargewicht |
278.17 g/mol |
IUPAC-Name |
1-tert-butyl-4-iodobicyclo[2.2.1]heptane |
InChI |
InChI=1S/C11H19I/c1-9(2,3)10-4-6-11(12,8-10)7-5-10/h4-8H2,1-3H3 |
InChI-Schlüssel |
YSRPWDDXGPIVNA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C12CCC(C1)(CC2)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


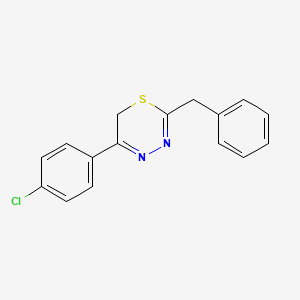
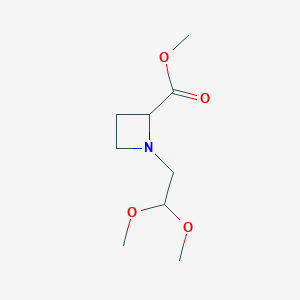
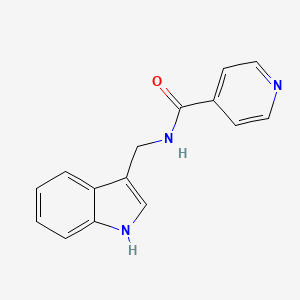

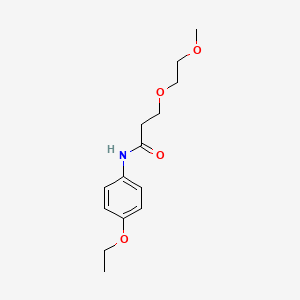
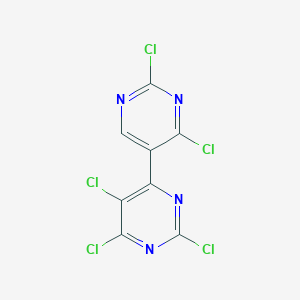
![Ethyl [(dichlorophosphoryl)methylidene]carbamate](/img/structure/B14514719.png)
![Tris[(1-methylcyclopentyl)methyl]alumane](/img/structure/B14514725.png)

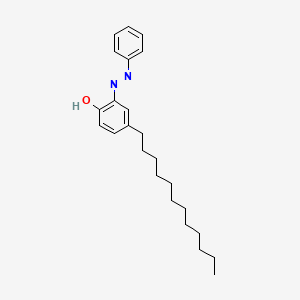
![N,N-Dimethyl-7-[methyl(octyl)amino]-3H-phenothiazin-3-iminium chloride](/img/structure/B14514755.png)

